N-(3-Hydroxybenzyl)-N-methyl hydrazine dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxybenzyl)-N-methyl hydrazine dihydrogen phosphate is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine group attached to a benzyl group with a hydroxyl substitution at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxybenzyl)-N-methyl hydrazine dihydrogen phosphate typically involves the reaction of 3-hydroxybenzylhydrazine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the methylation process. The resulting product is then treated with phosphoric acid to obtain the dihydrogen phosphate salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxybenzyl)-N-methyl hydrazine dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or oxides.
Reduction: Amines or hydrazines.
Substitution: Ethers or esters.
Scientific Research Applications
N-(3-Hydroxybenzyl)-N-methyl hydrazine dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxybenzyl)-N-methyl hydrazine dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by forming covalent bonds with key residues. This interaction disrupts the normal function of the enzyme, leading to altered biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzylhydrazine: A precursor in the synthesis of N-(3-Hydroxybenzyl)-N-methyl hydrazine dihydrogen phosphate.
N-Methylhydrazine: Shares the hydrazine group but lacks the benzyl and hydroxyl substitutions.
Hydrazine derivatives: A broad class of compounds with varying substitutions and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the meta position and the methylated hydrazine moiety make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
3426-07-1 |
---|---|
Molecular Formula |
C8H15N2O5P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[[amino(methyl)amino]methyl]phenol;phosphoric acid |
InChI |
InChI=1S/C8H12N2O.H3O4P/c1-10(9)6-7-3-2-4-8(11)5-7;1-5(2,3)4/h2-5,11H,6,9H2,1H3;(H3,1,2,3,4) |
InChI Key |
KILJRLCZAUTUBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.